5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide
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Overview
Description
5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide is a chemical compound that belongs to the class of picolinamide derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a cyclopropylmethyl group attached to the nitrogen atom, and a methyl group at the 3-position of the picolinamide core. Picolinamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide typically involves several steps One common method starts with the bromination of 3-methylpicolinamide to introduce the bromine atom at the 5-positionThe reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the bromination of the starting material, followed by N-alkylation under controlled conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of bases and solvents like tetrahydrofuran or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and anti-inflammatory agents.
Biological Studies: The compound is studied for its biological activities, including its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It is used in chemical biology research to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- 5-Bromo-2-aminobenzimidazole
Uniqueness
5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide is unique due to its specific substitution pattern and the presence of the cyclopropylmethyl group. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for drug development and other scientific research .
Properties
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)-3-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-7-4-9(12)6-13-10(7)11(15)14-5-8-2-3-8/h4,6,8H,2-3,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVSBGVLMOTWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NCC2CC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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